molecular formula C18H11Cl2N5O6 B14167336 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine CAS No. 3767-14-4

1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine

Cat. No.: B14167336
CAS No.: 3767-14-4
M. Wt: 464.2 g/mol
InChI Key: XBBSJCPHGTXXHU-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chlorophenyl and trinitrophenyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with 2,4,6-trinitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial. The final product is purified using techniques like column chromatography or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and chlorophenyl derivatives.

    Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro and chlorophenyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the presence of nitro groups can induce oxidative stress in cells, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine
  • 1,1-Bis(4-chlorophenyl)-2-(2,6-dinitrophenyl)hydrazine
  • 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazone

Uniqueness

1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine is unique due to the presence of both chlorophenyl and trinitrophenyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

3767-14-4

Molecular Formula

C18H11Cl2N5O6

Molecular Weight

464.2 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine

InChI

InChI=1S/C18H11Cl2N5O6/c19-11-1-5-13(6-2-11)22(14-7-3-12(20)4-8-14)21-18-16(24(28)29)9-15(23(26)27)10-17(18)25(30)31/h1-10,21H

InChI Key

XBBSJCPHGTXXHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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